

# A Technical Guide to the Physicochemical Properties of Cbz-Protected Propanediamine

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## Compound of Interest

Compound Name: *S-2-N-Cbz-Propane-1,2-diamine hydrochloride*

Cat. No.: *B592081*

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This technical guide provides a comprehensive overview of the physicochemical properties of mono- and di-Cbz-protected 1,3-propanediamine. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where the controlled introduction of a propanediamine moiety is required. The carboxybenzyl (Cbz) protecting group offers stability under a range of conditions and can be selectively removed, making it a cornerstone in modern synthetic chemistry.

## Core Physicochemical Properties

The properties of mono- and di-Cbz-protected 1,3-propanediamine are summarized below. These tables provide key data for researchers handling these compounds in a laboratory setting.

### Mono-Cbz-Protected 1,3-Propanediamine

Systematic Name: Benzyl (3-aminopropyl)carbamate Common Names: N-Cbz-1,3-diaminopropane, 3-(Benzyloxycarbonylamino)propylamine CAS Number: 46460-73-5

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	208.26 g/mol	[1]
Appearance	Solid, semi-solid, or liquid	
Melting Point	185-189 °C	[2]
Boiling Point	368.2 °C at 760 mmHg	[2]
Density	1.109 g/cm <sup>3</sup>	[2]
Flash Point	176.5 °C	[2]
pKa (predicted)	~10-11 (for the primary amine)	General primary amine pKa
Solubility	Soluble in organic solvents, moderately soluble in water.	[3]

## Di-Cbz-Protected 1,3-Propanediamine

Systematic Name: Dibenzyl propane-1,3-diylbiscarbamate CAS Number: 18807-68-6

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>22</sub> N <sub>2</sub> O <sub>4</sub>	[4]
Molecular Weight	342.4 g/mol	[4]
Appearance	White solid	Inferred from similar compounds
Solubility	Expected to be soluble in many organic solvents and poorly soluble in water.	Inferred from structure

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of Cbz-protected propanediamines. While public databases indicate the existence of spectral data, complete

datasets are not always readily available. Below is a summary of expected and reported spectral characteristics.

## Mono-Cbz-Protected 1,3-Propanediamine (Benzyl (3-aminopropyl)carbamate)

- $^1\text{H}$  NMR: Expected signals include those for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), and the aliphatic protons of the propanediamine backbone. The methylene group adjacent to the carbamate nitrogen will appear at a different chemical shift than the methylene group adjacent to the free amine.
- $^{13}\text{C}$  NMR: Expected signals include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate (around 156 ppm), and the three aliphatic carbons of the propanediamine chain.
- IR Spectroscopy: Characteristic peaks are expected for N-H stretching of the amine and amide, C=O stretching of the carbamate (around  $1690\text{ cm}^{-1}$ ), and aromatic C-H stretching.  
[\[5\]](#)

## Di-Cbz-Protected 1,3-Propanediamine (Dibenzyl propane-1,3-diylbiscarbamate)

- $^1\text{H}$  NMR: Expected signals will be similar to the mono-protected version but without the signals corresponding to a free amine. The two Cbz groups should give rise to overlapping signals for the aromatic and benzylic protons. The propanediamine backbone protons will show distinct multiplets.
- $^{13}\text{C}$  NMR: PubChem contains a reference to a  $^{13}\text{C}$  NMR spectrum for this compound.[\[4\]](#) Expected signals would include the aromatic carbons, the benzylic carbons, the carbonyl carbons of the carbamates, and the aliphatic carbons of the propanediamine chain.
- IR Spectroscopy: PubChem contains a reference to a vapor phase IR spectrum.[\[4\]](#) Key absorptions would include N-H stretching of the carbamate, C=O stretching, and aromatic C-H stretching.

## Experimental Protocols

The following are general experimental protocols for the synthesis of mono- and di-Cbz-protected 1,3-propanediamine.

## Synthesis of Mono-Cbz-Protected 1,3-Propanediamine

This procedure involves the selective protection of one of the amino groups of 1,3-diaminopropane.

Materials:

- 1,3-Diaminopropane
- Benzyl chloroformate (Cbz-Cl)
- A suitable base (e.g., sodium bicarbonate, triethylamine)
- A suitable solvent (e.g., dichloromethane, tetrahydrofuran/water)

Procedure:

- Dissolve 1,3-diaminopropane in the chosen solvent system. An excess of the diamine is often used to favor mono-protection.
- Cool the solution in an ice bath.
- Slowly add a solution of benzyl chloroformate (1 equivalent or slightly less) to the stirred diamine solution.
- Add the base to neutralize the HCl byproduct.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup to remove the excess diamine and salts.
- Extract the product with an organic solvent.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

## Synthesis of Di-Cbz-Protected 1,3-Propanediamine

This procedure aims to protect both amino groups of 1,3-diaminopropane.

Materials:

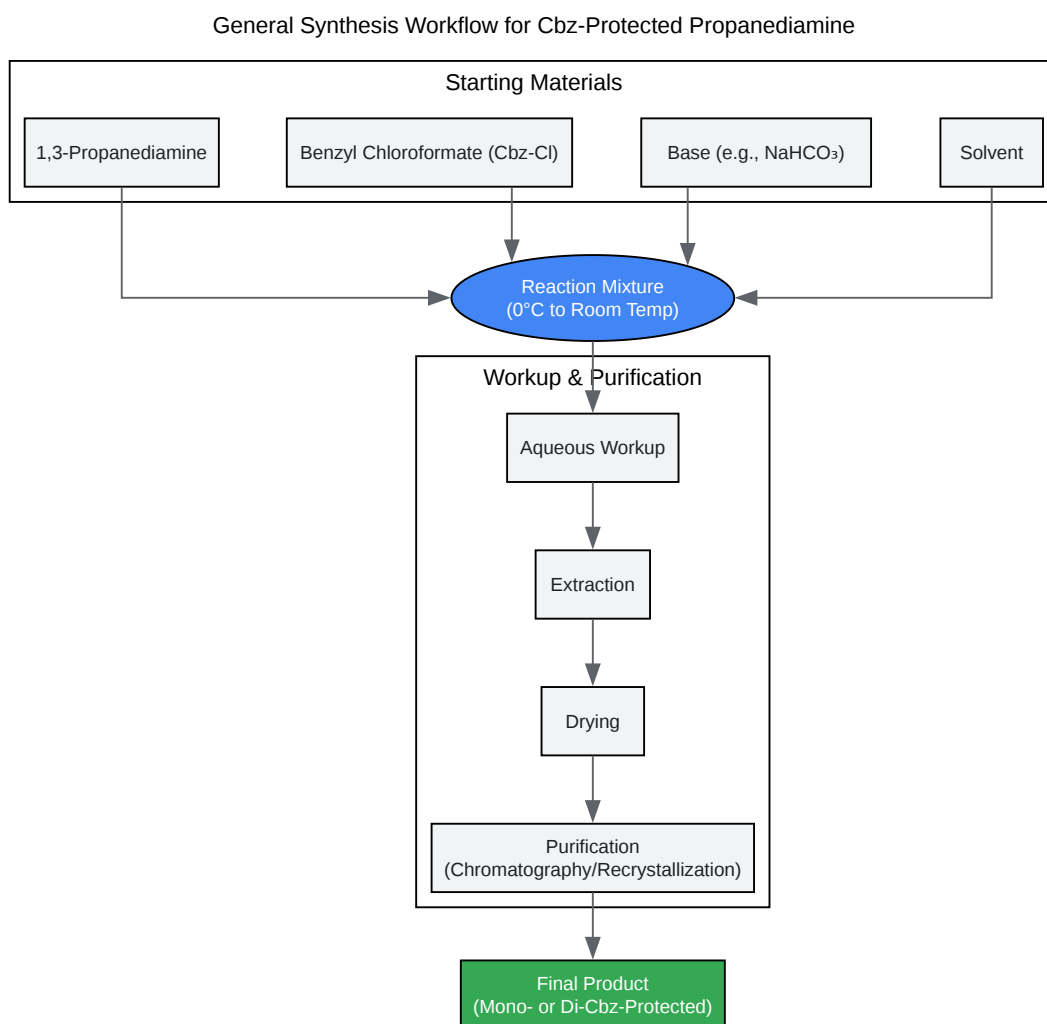
- 1,3-Diaminopropane
- Benzyl chloroformate (Cbz-Cl) (at least 2 equivalents)
- A suitable base (e.g., sodium carbonate, triethylamine)
- A suitable solvent (e.g., dichloromethane, tetrahydrofuran/water)

Procedure:

- Dissolve 1,3-diaminopropane in the chosen solvent.
- Add the base to the solution.
- Cool the mixture in an ice bath.
- Slowly add at least two equivalents of benzyl chloroformate.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
- Perform an aqueous workup.
- Extract the product with an organic solvent.
- Dry the organic layer and concentrate under reduced pressure.
- Purify the product by recrystallization or column chromatography.

## Visualizations

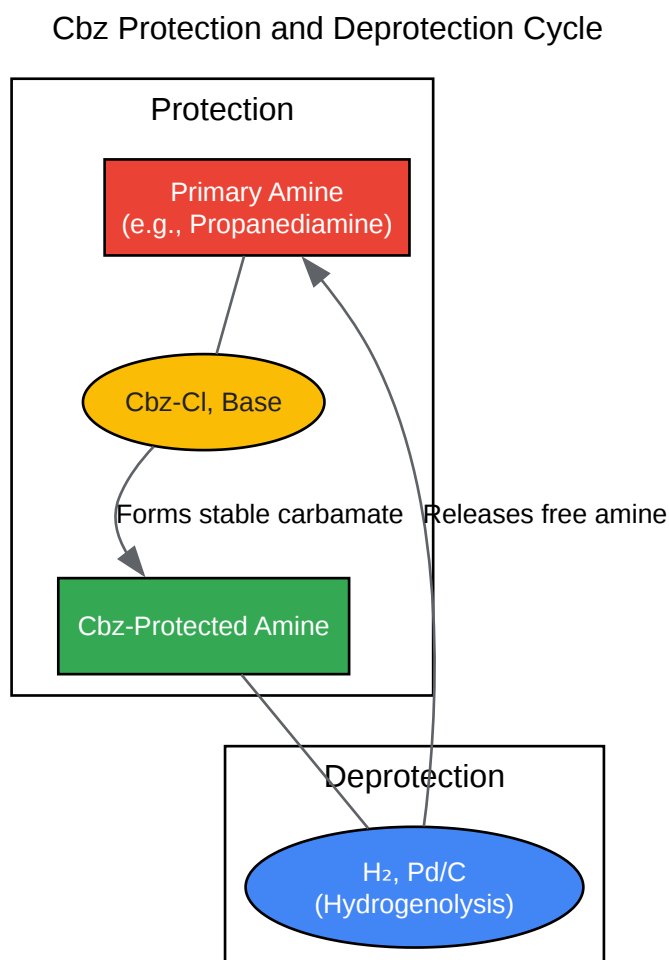
### Experimental Workflow: Synthesis of Cbz-Protected Propanediamine



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Caption: General workflow for the synthesis of Cbz-protected propanediamine.

## Logical Relationship: Cbz Protection and Deprotection



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Caption: The cycle of Cbz protection and deprotection of an amine.

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## References

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